molecular formula C6H3F3S B3046201 2,4,5-Trifluorobenzenethiol CAS No. 1208075-46-0

2,4,5-Trifluorobenzenethiol

Cat. No.: B3046201
CAS No.: 1208075-46-0
M. Wt: 164.15 g/mol
InChI Key: ODVDATKZUNPWNS-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzenethiol is an organofluorine compound with the molecular formula C6H3F3S. It is characterized by the presence of three fluorine atoms and a thiol group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzenethiol typically involves the introduction of fluorine atoms and a thiol group onto a benzene ring. One common method includes the reaction of 1,2,4-trifluorobenzene with a chlorinating agent in the presence of paraformaldehyde to obtain 2,4,5-trifluorobenzyl chloride. This intermediate is then subjected to further reactions to introduce the thiol group .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,5-Trifluorobenzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 2,4,5-Trifluorobenzoic acid
  • 2,4,5-Trifluorophenylacetic acid

Comparison: 2,4,5-Trifluorobenzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs. While 2,4,5-Trifluorobenzaldehyde and 2,4,5-Trifluorobenzoic acid are primarily used in different synthetic applications, the thiol group in this compound allows for unique interactions and reactions, making it valuable in specific research and industrial contexts .

Properties

IUPAC Name

2,4,5-trifluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3S/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVDATKZUNPWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625148
Record name 2,4,5-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208075-46-0
Record name 2,4,5-Trifluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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